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Introduction
Drinabant (formerly AVE-1625) is a selective cannabinoid 1 (CB1) receptor antagonist.[1]

Initially investigated by Sanofi-Aventis for a range of indications including obesity,

schizophrenia, Alzheimer's disease, Parkinson's disease, and nicotine dependence, its

development was ultimately focused on appetite suppression.[1] However, the clinical

development of Drinabant for these indications was discontinued.[1] This decision was likely

influenced by the severe psychiatric side effects, such as anxiety, depression, and suicidal

ideation, observed with another CB1 receptor antagonist, rimonabant, which was also under

development by Sanofi-Aventis.[1]

More recently, Opiant Pharmaceuticals has licensed Drinabant for development as an

injectable formulation for the treatment of acute cannabinoid overdose (ACO).[1] This technical

guide provides a comprehensive overview of the available early clinical trial data for Drinabant,
its mechanism of action, and associated signaling pathways.

Mechanism of Action
Drinabant functions as a selective antagonist of the cannabinoid 1 (CB1) receptor. CB1

receptors are G protein-coupled receptors (GPCRs) primarily expressed in the central nervous

system. The primary signaling pathway associated with CB1 receptor activation involves

coupling to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1670946?utm_src=pdf-interest
https://www.benchchem.com/product/b1670946?utm_src=pdf-body
https://en.wikipedia.org/wiki/Drinabant
https://en.wikipedia.org/wiki/Drinabant
https://www.benchchem.com/product/b1670946?utm_src=pdf-body
https://en.wikipedia.org/wiki/Drinabant
https://en.wikipedia.org/wiki/Drinabant
https://www.benchchem.com/product/b1670946?utm_src=pdf-body
https://en.wikipedia.org/wiki/Drinabant
https://www.benchchem.com/product/b1670946?utm_src=pdf-body
https://www.benchchem.com/product/b1670946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). A

reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), a

key enzyme in many cellular signaling cascades. By blocking the CB1 receptor, Drinabant is
expected to inhibit these downstream signaling events.

Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CB1 receptor, which

Drinabant antagonizes.
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CB1 Receptor Signaling Pathway Antagonized by Drinabant.

Early Clinical Trial Data
Detailed quantitative data from the early clinical trials of Drinabant conducted by Sanofi-

Aventis are not extensively available in the public domain, a common occurrence for

discontinued drug development programs. It is known that Drinabant reached Phase IIb

clinical trials for the treatment of obesity. The available information is summarized below.

Phase I and II Clinical Trials (Sanofi-Aventis)
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Parameter Information

Drug Drinabant (AVE-1625)

Phase I and II

Indication
Initially broad (obesity, schizophrenia, etc.), later

focused on obesity.

Reported Outcome
Oral administration was shown to block both

subjective and objective effects of inhaled THC.

Safety Profile
Early clinical work demonstrated a strong safety

profile for the oral formulation.

Reason for Discontinuation

Likely due to severe psychiatric side effects

observed with the related CB1 antagonist,

rimonabant.

Phase II Trial in Obesity and Dyslipidemia
(NCT00345410)
Specific results for this dose-ranging study have not been formally published. The trial was

completed, but further development by Sanofi-Aventis for this indication was halted.

Experimental Protocols
Detailed experimental protocols from the early Sanofi-Aventis trials are not publicly available.

However, based on standard practices for similar clinical trials of that era, the following general

methodologies can be inferred.

General Inferred Protocol for Obesity Trials
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Component Description

Study Design
Randomized, double-blind, placebo-controlled,

parallel-group study.

Participant Population

Adult male and female patients with a Body

Mass Index (BMI) ≥ 30 kg/m ² or ≥ 27 kg/m ²

with comorbidities (e.g., dyslipidemia,

hypertension).

Intervention
Oral administration of Drinabant at varying

doses or placebo, once daily.

Primary Efficacy Endpoints

- Mean change in body weight from baseline. -

Percentage of participants achieving ≥5% and

≥10% weight loss.

Secondary Efficacy Endpoints

- Change in waist circumference. - Changes in

lipid profile (e.g., triglycerides, HDL-C). -

Changes in glycemic control parameters (e.g.,

fasting glucose, HbA1c).

Safety and Tolerability

Assessed through monitoring of adverse events,

vital signs, electrocardiograms (ECGs), and

clinical laboratory tests. Particular attention

would have been given to psychiatric adverse

events.

Experimental Workflow
The logical workflow for a typical Phase II obesity trial for a drug like Drinabant is depicted

below.
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Logical Workflow of a Phase II Obesity Clinical Trial.

Future Directions
While the initial development of Drinabant for metabolic disorders was halted, its journey is not

over. Opiant Pharmaceuticals is now pursuing its development as a potential treatment for
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acute cannabinoid overdose. This involves a reformulation for injectable administration to

ensure rapid action in an emergency setting. The strong safety profile observed in the early oral

formulation studies provides a promising foundation for this new therapeutic application. Future

clinical trials will be necessary to establish the safety and efficacy of the injectable formulation

of Drinabant for this novel indication.

Conclusion
The early clinical development of Drinabant as a CB1 receptor antagonist for obesity showed

initial promise but was ultimately discontinued, likely due to class-wide safety concerns related

to psychiatric adverse events. Consequently, a comprehensive public record of quantitative

clinical trial data and detailed experimental protocols is lacking. However, the understanding of

its mechanism of action through the CB1 receptor signaling pathway remains robust. The

repurposing of Drinabant for acute cannabinoid overdose marks a new chapter for this

compound, with future clinical trials anticipated to elucidate its potential in this area of unmet

medical need.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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